7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H13Cl2N5OS and its molecular weight is 418.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Investigations
- The synthesis of triazolopyrimidine derivatives, including variations with methoxyphenyl groups, has been a subject of study, demonstrating the synthetic routes to these compounds and their structural characteristics. For instance, research on azaindolizine compounds has shown alkyl rearrangement in triazolopyrimidines, indicating the complexity of their synthesis and the potential for diverse structural configurations (Makisumi & Kanō, 1963).
Biological Activity and Antimicrobial Potential
- Triazolopyrimidines have been evaluated for their biological activities, including antimicrobial and antioxidant activities. The synthesis of certain triazolopyrimidine compounds has led to the evaluation of their antimicrobial and antioxidant properties, suggesting the potential for these compounds in therapeutic applications (Gilava et al., 2020).
Antitumor Activity
- Research has also explored the antitumor activities of substituted triazolopyrimidin-6-sulfonamide derivatives, highlighting the potential of these compounds in cancer treatment. The synthesis of these compounds and their evaluation against various cancer cell lines indicate promising antitumor properties (Hafez & El-Gazzar, 2009).
Antimicrobial and Antifungal Properties
- Several studies have synthesized and evaluated triazolopyrimidine derivatives for their antimicrobial and antifungal activities. The results suggest that certain derivatives exhibit significant activity against bacterial and fungal strains, potentially offering new avenues for antimicrobial agent development (Kumar et al., 2009; Mabkhot et al., 2016).
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5OS/c1-26-13-5-3-12(4-6-13)25-17-16(23-24-25)18(22-10-21-17)27-9-11-2-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWWESYSQVJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=C(C=C4)Cl)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.